molecular formula C13H18N2O B12107973 2-(cyclopropylamino)-N-(2-ethylphenyl)acetamide

2-(cyclopropylamino)-N-(2-ethylphenyl)acetamide

Cat. No.: B12107973
M. Wt: 218.29 g/mol
InChI Key: QNXZQKKUMUQOFS-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-N-(2-ethylphenyl)acetamide is an organic compound with a complex structure that includes a cyclopropylamino group and an ethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-ethylphenylacetic acid with cyclopropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(Cyclopropylamino)-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-N-(2-methylphenyl)acetamide
  • 2-(Cyclopropylamino)-N-(2-isopropylphenyl)acetamide
  • 2-(Cyclopropylamino)-N-(2-tert-butylphenyl)acetamide

Uniqueness

2-(Cyclopropylamino)-N-(2-ethylphenyl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-(cyclopropylamino)-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C13H18N2O/c1-2-10-5-3-4-6-12(10)15-13(16)9-14-11-7-8-11/h3-6,11,14H,2,7-9H2,1H3,(H,15,16)

InChI Key

QNXZQKKUMUQOFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CNC2CC2

Origin of Product

United States

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